6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
"6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" is an intriguing chemical compound with a complex structure featuring a 1,2,4-triazolo[4,3-b][1,2,4]triazinone core. This compound's synthesis and applications in various fields such as chemistry, biology, medicine, and industry have garnered significant attention.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of "6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" typically involves a multistep reaction. The primary methods include:
Starting Material Preparation: : 1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one derivatives can be synthesized via condensation reactions involving hydrazines and nitriles under acidic conditions.
Formation of the Key Intermediate: : tert-Butyl groups and [(4-hydroxyphenyl)methylidene]amino moieties are introduced through specific substitution reactions.
Final Coupling: : The key intermediate undergoes a cyclization reaction to yield the final product.
Industrial Production Methods: : Industrial-scale production typically employs optimized conditions to enhance yield and purity. Techniques include solvent-controlled reactions and the use of catalysts to facilitate faster and more efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations to form derivatives with different functional groups.
Reduction: : Reduction reactions can modify the triazolo-triazinone framework, altering its electronic properties.
Substitution: : Common in synthetic chemistry, substitution reactions can replace functional groups within the molecule, potentially yielding more reactive or stable analogs.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substituents typically include halogens or alkyl/aryl groups under both acidic and basic conditions.
Major Products Formed
Depending on the reaction type, products can vary from hydroxylated derivatives to reduced triazolo-triazinones and substituted analogs that enhance or modify the molecule's functionality.
Scientific Research Applications
The applications of "6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" are vast and varied:
In Chemistry: : As a precursor or intermediate in the synthesis of more complex organic molecules.
In Biology: : Used in biochemical assays to study enzyme interactions due to its unique structural features.
In Medicine: : Potential therapeutic applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
In Industry: : Applications in materials science for developing new polymers or as part of agrochemical formulations.
Mechanism of Action
The compound’s mechanism of action is closely tied to its ability to interact with biological macromolecules:
Molecular Targets: : It can bind to enzymes or receptors, influencing their activity through structural modification.
Pathways Involved: : These interactions can affect various signaling pathways, potentially modulating metabolic or disease-related processes.
Comparison with Similar Compounds
"6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" stands out due to its unique triazolo[4,3-b][1,2,4]triazinone core, distinguishing it from other heterocyclic compounds:
Similar Compounds: : Compounds with similar core structures include 1,2,4-triazolo[4,3-b]pyridazines and 1,2,4-triazolo[4,3-b]pyrimidines.
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(4-hydroxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-4-6-11(22)7-5-10/h4-9,22H,1-3H3/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWURDPCILFJHQC-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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